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Compound of Interest

Compound Name: 1-(2-Bromoethyl)-2-nitrobenzene

Cat. No.: B107829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Bromoethyl)-2-nitrobenzene, a

valuable chemical intermediate in organic synthesis. This document covers its physicochemical

properties, detailed synthesis protocols, key chemical reactions, and potential applications, with

a focus on its role in the construction of heterocyclic scaffolds relevant to drug discovery.

Physicochemical Properties
Quantitative data for 1-(2-Bromoethyl)-2-nitrobenzene is summarized in the table below. It is

important to note that while the CAS number and molecular weight are specific to the

compound, some physical properties have been estimated based on structurally related

compounds due to a lack of publicly available experimental data for this specific molecule.
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Property Value Source

CAS Number 16793-89-8 [1]

Molecular Formula C₈H₈BrNO₂ [2]

Molecular Weight 230.06 g/mol [1][2]

Appearance Pale yellow oil (presumed) N/A

Melting Point N/A (likely low) N/A

Boiling Point N/A N/A

Density ~1.5 g/cm³ (estimated) N/A

Solubility

Insoluble in water; soluble in

common organic solvents

(e.g., dichloromethane,

chloroform, ethyl acetate)

N/A

Synthesis of 1-(2-Bromoethyl)-2-nitrobenzene
The most common synthetic route to 1-(2-Bromoethyl)-2-nitrobenzene involves the

bromination of 2-(2-nitrophenyl)ethanol. This reaction typically utilizes a brominating agent such

as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to convert the primary alcohol into

the corresponding alkyl bromide.

2-(2-Nitrophenyl)ethanol

1-(2-Bromoethyl)-2-nitrobenzene

Bromination

PBr₃ or SOBr₂
in an inert solvent (e.g., DCM)

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(2-Bromoethyl)-2-nitrobenzene.
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Experimental Protocol: Synthesis from 2-(2-
Nitrophenyl)ethanol
This protocol provides a representative procedure for the synthesis of 1-(2-Bromoethyl)-2-
nitrobenzene.

Materials:

2-(2-Nitrophenyl)ethanol

Phosphorus tribromide (PBr₃)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Addition funnel

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 2-(2-nitrophenyl)ethanol (1.0 eq) in anhydrous dichloromethane.

Cool the solution to 0 °C using an ice bath.
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Addition of Brominating Agent: Slowly add phosphorus tribromide (0.4 eq, a slight excess of

bromine) dropwise to the stirred solution via an addition funnel over 30 minutes. Maintain the

temperature at 0 °C during the addition.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm

to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer

chromatography (TLC).

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous

sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory

funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and

brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, eluting

with a hexane/ethyl acetate gradient, to afford pure 1-(2-bromoethyl)-2-nitrobenzene.

Chemical Reactivity and Applications
1-(2-Bromoethyl)-2-nitrobenzene is a versatile synthetic intermediate due to the presence of

two key functional groups: a reactive bromoethyl chain and a reducible nitro group.

Nucleophilic Substitution Reactions
The primary bromoethyl group is susceptible to nucleophilic substitution (SN2) reactions with a

variety of nucleophiles. This allows for the introduction of diverse functional groups at this

position.
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1-(2-Bromoethyl)-2-nitrobenzene

N-Substituted
2-nitrophenylethylamine

Thioether

Ether

Amine (R-NH₂) SN2

Thiol (R-SH) SN2

Alkoxide (R-O⁻) SN2
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Caption: Key nucleophilic substitution reactions.

Reductive Cyclization to Indoles
A significant application of 1-(2-bromoethyl)-2-nitrobenzene is in the synthesis of indoles, a

core heterocyclic motif in many natural products and pharmaceuticals. This transformation is

achieved through a reductive cyclization process. The nitro group is first reduced to an amine,

which then undergoes an intramolecular nucleophilic substitution with the adjacent bromoethyl

side chain to form the indole ring.

1-(2-Bromoethyl)-2-nitrobenzene 2-(2-Aminoethyl)bromobenzene

Reduction of Nitro Group
(e.g., H₂, Pd/C or SnCl₂) Indole

Intramolecular
Cyclization (SN2)

Click to download full resolution via product page
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Caption: Reductive cyclization pathway to indole.

Spectral Characterization
While experimental spectra for 1-(2-Bromoethyl)-2-nitrobenzene are not readily available in

public databases, its structure allows for the prediction of key spectral features.

Technique Expected Features

¹H NMR

- Aromatic protons (4H) in the range of δ 7.5-8.2

ppm, showing complex splitting patterns. - Two

triplets (2H each) for the ethyl chain protons (-

CH₂-CH₂-Br), likely around δ 3.2-3.8 ppm.

¹³C NMR

- Aromatic carbons (6C) in the range of δ 120-

150 ppm. - Two aliphatic carbons (2C) for the

ethyl chain, with the carbon attached to the

bromine being more downfield.

IR Spectroscopy

- Strong asymmetric and symmetric N-O

stretching bands for the nitro group around 1520

cm⁻¹ and 1340 cm⁻¹, respectively. - C-Br

stretching vibration around 600-700 cm⁻¹. -

Aromatic C-H and C=C stretching bands.

Mass Spectrometry

- A molecular ion peak (M⁺) at m/z 230 and an

M+2 peak of similar intensity due to the

presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

- Fragmentation patterns corresponding to the

loss of Br, NO₂, and the ethyl group.

Potential Biological Activity
Nitroaromatic compounds are known to possess a wide range of biological activities. The nitro

group can act as a pharmacophore and is often involved in redox cycling within biological

systems, which can lead to antimicrobial, anticancer, and other therapeutic effects.[3][4] While

no specific biological studies have been reported for 1-(2-bromoethyl)-2-nitrobenzene, its
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structural motifs suggest that it and its derivatives could be of interest in medicinal chemistry

and drug discovery programs.

Conclusion
1-(2-Bromoethyl)-2-nitrobenzene is a valuable and versatile building block in organic

synthesis. Its utility is primarily derived from the presence of two distinct reactive sites, which

allow for a range of chemical transformations. The ability to undergo nucleophilic substitution

and serve as a precursor for the construction of the indole ring system makes it a compound of

significant interest to researchers in synthetic and medicinal chemistry. This guide provides a

foundational understanding of its properties, synthesis, and reactivity to support its application

in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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